BenchChemオンラインストアへようこそ!

1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea

Anticancer Structure-Activity Relationship Thiazole Ureas

1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea (CAS 897621-01-1) is a synthetic small molecule featuring a thiazole-linked phenylpiperazine and a 3-chlorophenyl urea moiety. Its molecular formula is C22H22ClN5O2S with a molecular weight of 455.96 g/mol, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C22H22ClN5O2S
Molecular Weight 455.96
CAS No. 897621-01-1
Cat. No. B2741108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea
CAS897621-01-1
Molecular FormulaC22H22ClN5O2S
Molecular Weight455.96
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H22ClN5O2S/c23-16-5-4-6-17(13-16)24-21(30)26-22-25-18(15-31-22)14-20(29)28-11-9-27(10-12-28)19-7-2-1-3-8-19/h1-8,13,15H,9-12,14H2,(H2,24,25,26,30)
InChIKeyWWKCQLCTAMWYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 897621-01-1 – 1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea: Chemical Profile and Research Class


1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea (CAS 897621-01-1) is a synthetic small molecule featuring a thiazole-linked phenylpiperazine and a 3-chlorophenyl urea moiety. Its molecular formula is C22H22ClN5O2S with a molecular weight of 455.96 g/mol, and it is typically supplied at ≥95% purity for research use . This compound belongs to a broader class of heterocyclic urea derivatives recognized for their potential as kinase inhibitors, notably against targets like Chk-1 [1] and NF-κB pathways [2], making it a candidate for scientific selection in oncology and inflammation research.

Why In-Class Substitution is Inadvisable for 1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea Without Direct Comparability Data


Generic substitution within the thiazolyl-phenylpiperazine urea class is severely limited due to the high sensitivity of biological activity to precise structural modifications. Patents in the Chk-1 and NF-κB inhibitor space demonstrate that even minor alterations to the N-aryl substituent, the piperazine moiety, or the linker connecting the thiazole and piperazine rings can drastically alter potency, selectivity, and pharmacokinetic profiles [1][2]. For example, the electron-withdrawing 3-chlorophenyl group on the target compound imparts distinct electronic and steric properties compared to electron-donating (e.g., 2-methoxyphenyl) or aliphatic (e.g., cyclohexyl) analogs, which is predicted to differentially influence target binding affinity and metabolic stability [1]. Without direct comparative data, simply interchanging these compounds will likely lead to non-equivalent experimental outcomes or failed procurement goals.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea Versus Structural Analogs


N-Aryl Substituent Impact on Antiproliferative Potency: 3-Chlorophenyl vs. 2-Methoxyphenyl

The substitution on the N-aryl ring critically governs antiproliferative activity. The 3-chlorophenyl analog (target compound) demonstrates a distinct cytotoxicity profile compared to its 2-methoxyphenyl counterpart. While direct head-to-head data for the target compound is absent from primary literature, cross-study comparable data for the 2-methoxyphenyl analog shows IC50 values of 15.0 µM against MCF7 (breast cancer) and 20.5 µM against A549 (lung cancer) cells . The enhanced electron-withdrawing character of the 3-chlorophenyl group is predicted to alter hydrogen-bonding interactions within the ATP-binding pocket of kinases like Chk-1, a primary target class for this scaffold [1], thus offering a quantifiable structural rationale for expected potency differences.

Anticancer Structure-Activity Relationship Thiazole Ureas

N-Terminal Aliphatic vs. Aromatic Substituent Comparison with a Cyclohexyl Analog

Replacing the N-terminal 3-chlorophenyl ring of the target compound with a cyclohexyl group results in a measurable difference in baseline cytotoxicity. The cyclohexyl analog has been evaluated against HeLa and NCI-H460 cancer cell lines, exhibiting IC50 values of 7.01 ± 0.60 µM and 8.55 ± 0.35 µM, respectively . This provides a quantitative baseline representing an aliphatic terminus. The target compound's aromatic, halogenated terminus is designed for stronger π-stacking and halogen-bond interactions with kinase targets like Chk-1, which are absent in the cyclohexyl variant, a key differentiator for target engagement mentioned in relevant kinase inhibitor patents [1].

Antiproliferative Kinase Inhibition Thiazole Urea

Piperazine Substituent Differentiation: 4-Phenyl vs. 4-(2-Chlorophenyl)

Modification at the piperazine 4-position is another critical parameter. The target compound, featuring an unsubstituted 4-phenylpiperazine, is structurally distinct from its nearest neighbor, 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea (CAS 897621-02-2) [1]. The addition of a chlorine atom on the piperazine phenyl ring in the analog increases molecular weight, lipophilicity (cLogP), and steric bulk. This modification is known to alter kinase selectivity profiles and metabolic clearance rates in related urea-based kinase inhibitors [2]. By retaining the unsubstituted phenylpiperazine, the target compound may serve as a less lipophilic, more synthetically tractable starting point for lead optimization.

Structure-Activity Relationship Kinase Selectivity ADME Prediction

Linker Chemistry Differentiation: Urea vs. Sulfonamide in Thiazole-Phenylpiperazine Scaffolds

The target compound utilizes a urea linkage to connect the 3-chlorophenyl and thiazole rings, distinguishing it from related molecules like BVT 2733, which employs a sulfonamide linker [1]. This seemingly minor change has a profound impact on target engagement. BVT 2733 is a known selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), whereas the urea scaffold is a privileged structure in kinase inhibitor design, particularly for Chk-1 and NF-κB pathways [2][3]. The urea functionality can act as both a hydrogen-bond donor and acceptor, mimicking the adenine base of ATP, which is a binding mode not accessible to a sulfonamide. Therefore, the target compound is functionally orthogonal, directed at kinase targets rather than 11β-HSD1.

Target Engagement 11β-HSD1 Kinase Inhibition Scaffold Hopping

Targeted Application Scenarios for 1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea Based on Structural Differentiation


Early-Stage Chk-1 Kinase Inhibitor Lead Optimization

The compound serves as a strategic starting point for developing Chk-1 inhibitors. Its urea-thiazole-phenylpiperazine core is validated in patents for Chk-1 modulation, and the 3-chlorophenyl substituent provides a distinct electronic profile compared to methoxy or cyclohexyl analogs [1]. Its 'clean' 4-phenylpiperazine moiety, lacking extra halogens, allows for systematic SAR exploration of the solvent-exposed region without the confounding effects of added lipophilicity from a 2-chlorophenylpiperazine analog (CAS 897621-02-2), as highlighted in Section 3.

NF-κB Pathway Inhibition with a Selective Chemical Probe

Based on its structural alignment with generic formulas in NF-κB inhibitor patents, this compound is a candidate probe for studying the non-canonical NF-κB pathway [2]. The urea linker is critical for this application, as it distinguishes the compound from sulfonamide-based analogs like BVT 2733 that target 11β-HSD1. Procurement for NF-κB research is justified specifically for its predicted kinase-targeting binding mode, which is absent in the sulfonamide-containing comparator.

Pharmacophore Model Refinement for Thiazole-Urea Kinase Inhibitors

The compound is a valuable reference for computational chemists building pharmacophore models. Its combination of a 3-chlorophenyl urea terminus, unsubstituted phenylpiperazine, and a two-carbon acetyl linker provides a well-defined chemical feature set. Quantitative activity cliffs can be explored by comparing its predicted activity with the experimentally determined IC50 values of the cyclohexyl analog (HeLa IC50 = 7.01 µM) and the 2-methoxyphenyl analog (MCF7 IC50 = 15.0 µM), as discussed in Section 3, to validate predictive models for aromatic substituent effects.

Chemical Biology Tool for Differentiating Urea vs. Sulfonamide Target Engagement

In a chemical biology context, this compound can be used as a functional negative control against sulfonamide-linked analogs like BVT 2733. Running parallel assays can help deconvolve whether a phenotypic effect is driven by kinase inhibition (urea linker) or 11β-HSD1 modulation (sulfonamide linker). This application is directly derived from the linker chemistry differentiation evidence established in Section 3.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.